molecular formula C13H11BrO2 B6383271 3-Bromo-5-(2-methoxyphenyl)phenol CAS No. 1261970-43-7

3-Bromo-5-(2-methoxyphenyl)phenol

Cat. No.: B6383271
CAS No.: 1261970-43-7
M. Wt: 279.13 g/mol
InChI Key: ALQSQXUONNATIF-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-methoxyphenyl)phenol is a brominated phenolic compound characterized by a bromine atom at the 3-position and a 2-methoxyphenyl group at the 5-position of the phenol ring. The 2-methoxyphenyl substituent introduces steric bulk and electron-donating effects, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

3-bromo-5-(2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQSQXUONNATIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686373
Record name 5-Bromo-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-43-7
Record name [1,1′-Biphenyl]-3-ol, 5-bromo-2′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261970-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(2-methoxyphenyl)phenol can be achieved through several steps:

    Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected using acetic anhydride.

    Bromination: The protected compound is then brominated using bromine in the presence of iron powder as a catalyst.

    Deacetylation: Finally, the acetyl group is removed to yield this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-5-(2-methoxyphenyl)phenol can undergo nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the methoxy group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted phenols can be formed.

    Oxidation Products: Quinones or other oxidized phenolic compounds.

    Reduction Products: De-brominated or de-methoxylated phenols.

Scientific Research Applications

Chemistry:

    Building Blocks: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions due to its unique structure.

Biology:

    Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of bromine and phenolic groups.

    Enzyme Inhibition: Studied for its ability to inhibit certain enzymes.

Medicine:

    Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-methoxyphenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The bromine and phenolic groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The methoxy group can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the phenol ring significantly impacts molecular weight, polarity, and solubility. A comparative table of key analogs is provided below:

Compound Name Substituent at 5-Position Molecular Weight (g/mol) Key Properties Evidence Source
3-Bromo-5-(2-methoxyphenyl)phenol 2-Methoxyphenyl ~279.1 (estimated) High lipophilicity; moderate acidity
3-Bromo-5-phenylphenol Phenyl 249.1 Low polarity; crystalline solid
3-Bromo-5-(4-chlorophenyl)phenol 4-Chlorophenyl 283.55 Electron-withdrawing; increased acidity
3-Bromo-5-(hydroxymethyl)phenol Hydroxymethyl 203.04 High solubility in polar solvents
3-Bromo-5-(trifluoromethyl)phenol Trifluoromethyl 225.02 Strongly electron-withdrawing; volatile
3-Bromo-5-(dimethylamino)phenol Dimethylamino 216.08 Basic; enhanced resonance stabilization
Key Observations:
  • Lipophilicity: The 2-methoxyphenyl group in the target compound enhances lipophilicity compared to hydroxymethyl or amino substituents, making it more suitable for hydrophobic applications .
  • Acidity: The electron-donating methoxy group slightly reduces the phenol’s acidity (higher pKa) relative to electron-withdrawing groups like trifluoromethyl or chloro .
  • Solubility : Polar substituents (e.g., hydroxymethyl) improve aqueous solubility, whereas aryl groups (phenyl, methoxyphenyl) favor organic solvents .

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